1,2-O-Isopropylidène-α-D-glucofuranose

Vue d'ensemble

Description

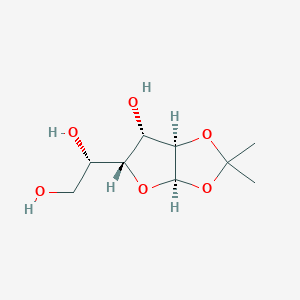

1,2-O-Isopropylidene-alpha-D-glucofuranose: is a chemical compound with the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol . . This compound is a derivative of glucose, where the hydroxyl groups at positions 1 and 2 are protected by an isopropylidene group, forming a cyclic acetal . It is commonly used as a protecting group in carbohydrate chemistry due to its stability and ease of removal .

Applications De Recherche Scientifique

1,2-O-Isopropylidene-alpha-D-glucofuranose has several applications in scientific research:

Mécanisme D'action

Target of Action

1,2-O-Isopropylidene-alpha-D-glucofuranose, also known as Monoacetone Glucose, is primarily used in the field of organic synthesis and carbohydrate chemistry . It doesn’t have a specific biological target but serves as a crucial intermediate in various synthetic pathways .

Mode of Action

The compound features an isopropylidene acetal that protects the anomeric and adjacent hydroxyl group, stabilizing the furanose form of glucose . This stabilization is crucial for its role in selective synthetic transformations, where the protected groups prevent unwanted side reactions while allowing for targeted modifications at other positions of the sugar molecule .

Biochemical Pathways

The reactivity of Monoacetone Glucose allows chemists to explore glycosylation reactions under controlled conditions, contributing to a deeper understanding of the mechanics of carbohydrate assembly and its implications in biological systems . It is extensively utilized in the synthesis of more complex carbohydrates and glycoconjugates .

Result of Action

Monoacetone Glucose doesn’t have a direct biological effect but serves as a precursor in the synthesis of more complex carbohydrates and glycoconjugates . These molecules are vital for studying the structure and function of biologically active glycomolecules .

Analyse Biochimique

Biochemical Properties

The exact role of 1,2-O-Isopropylidene-alpha-D-glucofuranose in biochemical reactions is not well-documented in the literature. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific context of the biochemical reaction .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-O-Isopropylidene-alpha-D-glucofuranose can be synthesized from D-glucose through a reaction with acetone in the presence of an acid catalyst . The reaction typically involves the following steps:

Dissolution of D-glucose: in acetone.

Addition of an acid catalyst: such as sulfuric acid or p-toluenesulfonic acid.

Heating the mixture: to promote the formation of the isopropylidene group.

Neutralization and purification: of the product.

Industrial Production Methods: The industrial production of 1,2-O-Isopropylidene-alpha-D-glucofuranose follows similar steps but on a larger scale. The process involves:

Large-scale mixing: of D-glucose and acetone.

Continuous addition of the acid catalyst: to maintain the reaction rate.

Controlled heating: to ensure consistent product formation.

Automated purification: techniques such as crystallization or chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-O-Isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acetyl chloride (CH3COCl) or benzoyl chloride (C6H5COCl) can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Ester or ether derivatives.

Comparaison Avec Des Composés Similaires

1,25,6-Di-O-isopropylidene-D-glucofuranose: This compound has two isopropylidene groups protecting the hydroxyl groups at positions 1, 2, 5, and 6.

1,23,4-Di-O-isopropylidene-D-galactopyranose: Similar to 1,2-O-Isopropylidene-alpha-D-glucofuranose but derived from galactose.

1,2-O-Isopropylidene-D-xylofuranose: A similar compound with an isopropylidene group protecting the hydroxyl groups of xylose.

Uniqueness: 1,2-O-Isopropylidene-alpha-D-glucofuranose is unique due to its selective protection of the 1 and 2 positions of glucose, making it highly useful in selective synthetic processes . Its stability and ease of removal further enhance its utility in complex carbohydrate synthesis .

Activité Biologique

1,2-O-Isopropylidene-alpha-D-glucofuranose, commonly referred to as mono-acetone glucose, is a derivative of glucose that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

1,2-O-Isopropylidene-alpha-D-glucofuranose is characterized by the presence of an isopropylidene group at the anomeric position of the glucose molecule. This modification enhances its stability and solubility compared to unmodified glucose. The compound can be synthesized through various methods, including selective acylation and reaction with diazomethane-stannous chloride .

Synthesis Overview

- Starting Material : D-glucose

- Reagents : Isopropylidene derivatives, acylating agents

- Methods : Direct acylation, reactions with diazomethane

Biological Activities

The biological activities of 1,2-O-Isopropylidene-alpha-D-glucofuranose include anti-inflammatory properties, immunomodulatory effects, and potential use as an antibacterial agent.

Anti-inflammatory Activity

Research indicates that derivatives of 1,2-O-isopropylidene-alpha-D-glucofuranose exhibit significant anti-inflammatory activity. For instance, compounds derived from this sugar have shown efficacy in managing symptoms associated with rheumatoid arthritis while demonstrating low toxicity levels .

- Case Study : A study found that specific derivatives could achieve a 50% inhibition rate in cultured cells at concentrations ranging from 10 to 100 mg/ml .

Immunomodulatory Effects

These compounds have been noted for their immunomodulatory effects, potentially beneficial for treating autoimmune disorders such as psoriasis and lupus. The mechanism involves modulation of immune responses through interaction with immune cells .

Antibacterial Properties

Recent studies have evaluated the antibacterial potential of 1,2-O-isopropylidene-alpha-D-glucofuranose and its derivatives. In vitro tests demonstrated varying degrees of antibacterial activity against common pathogens.

The mechanism through which 1,2-O-isopropylidene-alpha-D-glucofuranose exerts its biological effects is primarily linked to its ability to interact with various enzymes and receptors involved in inflammatory pathways.

Tyrosinase Inhibition

One notable activity is the inhibition of mushroom tyrosinase, an enzyme critical in melanin biosynthesis. Inhibitory assays revealed that certain derivatives exhibit potent inhibition characteristics:

Propriétés

IUPAC Name |

(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGCXQKYCBBHAH-OZRXBMAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885054 | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18549-40-1 | |

| Record name | 1,2-O-Isopropylidene-α-D-glucofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18549-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-O-Isopropylidene-D-glucofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018549401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-O-isopropylidene-α-D-glucofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2-O-Isopropylidene-D-glucofuranose?

A1: The molecular formula of 1,2-O-Isopropylidene-D-glucofuranose, also known as monoacetone glucose, is C12H20O6. Its molecular weight is 260.28 g/mol.

Q2: How stable is monoacetone glucose under various conditions?

A2: While specific stability data is limited in the provided research, monoacetone glucose is known to be a versatile intermediate in carbohydrate chemistry. Its isopropylidene protecting group can be selectively removed under mild acidic conditions, allowing for further modifications of the sugar molecule. []

Q3: Are there specific analytical techniques used to characterize and quantify monoacetone glucose?

A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2H NMR, is widely used to analyze monoacetone glucose. This technique allows for quantifying the enrichment of deuterium (2H) in specific positions within the glucose molecule after administration of 2H2O. This provides insights into metabolic processes like gluconeogenesis and glycogenolysis. [, , , , , ] Additionally, 13C NMR is valuable for tracing the fate of 13C-labeled substrates in metabolic pathways. [, , ]

Q4: How is monoacetone glucose used to study glucose metabolism?

A4: Monoacetone glucose is a valuable tool in metabolic research. By administering labeled precursors like 2H2O or 13C-labeled compounds, researchers can trace their incorporation into glucose. Subsequent analysis of monoacetone glucose derived from plasma glucose or urinary glucuronides by NMR provides insights into metabolic fluxes, particularly gluconeogenesis and glycogenolysis. [, , , , , , , , , ]

Q5: Can you elaborate on the significance of analyzing 2H enrichment in monoacetone glucose derived from plasma glucose?

A5: The relative enrichment of deuterium (2H) in specific positions within monoacetone glucose, particularly H2 and H5, reflects the contribution of different metabolic pathways to glucose production. For example, a higher 2H5 enrichment signifies a greater contribution of gluconeogenesis from phosphoenolpyruvate (PEP). [, , , ]

Q6: What are the advantages of using urinary glucuronides, like acetaminophen glucuronide, for these metabolic studies?

A6: Analyzing urinary glucuronides offers a non-invasive alternative to blood sampling for assessing hepatic glucose metabolism. Acetaminophen glucuronide, for instance, can be readily isolated from urine and converted to monoacetone glucose for 2H and 13C NMR analysis, offering insights into gluconeogenic pathways. This approach is particularly valuable in cases where blood sampling is challenging, such as in infants. [, ]

Q7: How do dietary interventions impact glucose metabolism as assessed by monoacetone glucose analysis?

A7: Research indicates that dietary changes can significantly influence glucose metabolism. For example, a low-carbohydrate, high-fat diet in a patient with non-alcoholic fatty liver disease (NAFLD) resulted in a drastic reduction in liver triglyceride content and a shift in hepatic glucose production. Analysis of monoacetone glucose after 2H2O ingestion revealed a decreased reliance on glycogenolysis and an increased contribution of glycerol gluconeogenesis compared to a typical Western diet. []

Q8: What are the potential therapeutic applications of MAG=3but?

A8: Research suggests that MAG=3but induces apoptosis (programmed cell death) in specific myeloid leukemia cell lines (HL-60 and U937) at concentrations around 1mM. This effect is linked to cell cycle arrest in the G1 phase and differentiation towards the monocytic lineage. Notably, MAG=3but did not appear to elevate c-myc or p53 expression but was associated with decreased Bcl-2 protein levels in HL-60 cells. Further investigation is necessary to fully understand its mechanism of action and therapeutic potential. [, ]

Q9: What about the toxicity of MAG=3but?

A9: Preliminary studies in mice suggest that MAG=3but exhibits low toxicity. Acute toxicity assessments via both intraperitoneal and oral routes did not reveal significant side effects. Furthermore, chronic oral administration in rats over a month did not impact weight gain. These findings indicate a favorable safety profile for this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.